

# Propargyl-PEG4-S-PEG4-acid structure and properties

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## Compound of Interest

Compound Name: *Propargyl-PEG4-S-PEG4-acid*

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## Propargyl-PEG4-S-PEG4-acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, properties, and applications of **Propargyl-PEG4-S-PEG4-acid**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs).

## Core Structure and Properties

**Propargyl-PEG4-S-PEG4-acid** is a polyethylene glycol (PEG)-based molecule featuring two distinct reactive functionalities at either end of a hydrophilic spacer. The structure consists of a terminal propargyl group (an alkyne) and a terminal carboxylic acid, connected by a flexible PEG and thioether linkage. This specific arrangement allows for sequential or orthogonal conjugation strategies.

The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.<sup>[1][2][3]</sup> The carboxylic acid can be activated to react with primary amines, forming stable amide bonds.<sup>[2][3]</sup> The central PEG and thioether components enhance aqueous solubility and provide spatial separation between conjugated molecules.<sup>[2][3]</sup>

## Physicochemical Data

The following table summarizes the key quantitative properties of **Propargyl-PEG4-S-PEG4-acid**.

Property	Value	Reference
Molecular Formula	C22H40O10S	[3]
Molecular Weight	496.6 g/mol	[3]
CAS Number	2055041-20-6	[3]
Purity	≥98%	[3]
Storage Conditions	-20°C	[3]

## Applications in Research and Development

The unique bifunctional nature of **Propargyl-PEG4-S-PEG4-acid** makes it a versatile tool in several advanced applications:

- **PROTAC Development:** This molecule is extensively used as a linker in the synthesis of PROTACs.[1] It can connect a protein-targeting ligand to an E3 ligase-binding moiety, facilitating the degradation of a target protein.
- **Antibody-Drug Conjugates (ADCs):** In ADC development, this linker can be used to attach a cytotoxic payload to an antibody. The hydrophilic PEG spacer can improve the pharmacokinetic profile of the resulting conjugate.
- **Bioconjugation and Surface Modification:** It is employed for the PEGylation of proteins, peptides, and oligonucleotides, which can enhance their stability and solubility.[3][4] It is also used to functionalize nanoparticles and surfaces for targeted drug delivery systems and diagnostic probes.[5]
- **Click Chemistry Reagent:** As a click chemistry reagent, it enables the efficient and specific coupling of molecules containing azide groups.[1][6]

## Experimental Protocols and Methodologies

The two primary reaction modalities for **Propargyl-PEG4-S-PEG4-acid** are amide bond formation via the carboxylic acid and copper-catalyzed azide-alkyne cycloaddition (CuAAC) via the propargyl group.

## Amide Bond Formation with a Primary Amine

This protocol outlines the general steps for conjugating the carboxylic acid moiety of the linker to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

- **Propargyl-PEG4-S-PEG4-acid**
- Amine-containing molecule
- Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).<sup>[3]</sup>
- Anhydrous, amine-free solvent (e.g., DMF or DMSO)
- Reaction buffer (e.g., PBS, pH 7.4)
- Quenching reagent (e.g., hydroxylamine)
- Purification system (e.g., HPLC, SEC)

Procedure:

- Activation of Carboxylic Acid:
  - Dissolve **Propargyl-PEG4-S-PEG4-acid** in the anhydrous solvent.
  - Add 1.5 equivalents of EDC and 1.1 equivalents of NHS.
  - Stir the reaction at room temperature for 15-30 minutes to form the NHS-ester intermediate.
- Conjugation to Amine:

- Dissolve the amine-containing molecule in the reaction buffer.
- Add the activated **Propargyl-PEG4-S-PEG4-acid** solution to the amine solution.
- Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
- Quenching and Purification:
  - Quench the reaction by adding a quenching reagent to consume unreacted NHS-ester.
  - Purify the conjugate using an appropriate chromatography method to remove unreacted starting materials and byproducts.
- Characterization:
  - Confirm the successful conjugation using techniques such as mass spectrometry (MS) and NMR.

## Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the propargyl group to an azide-containing molecule.

Materials:

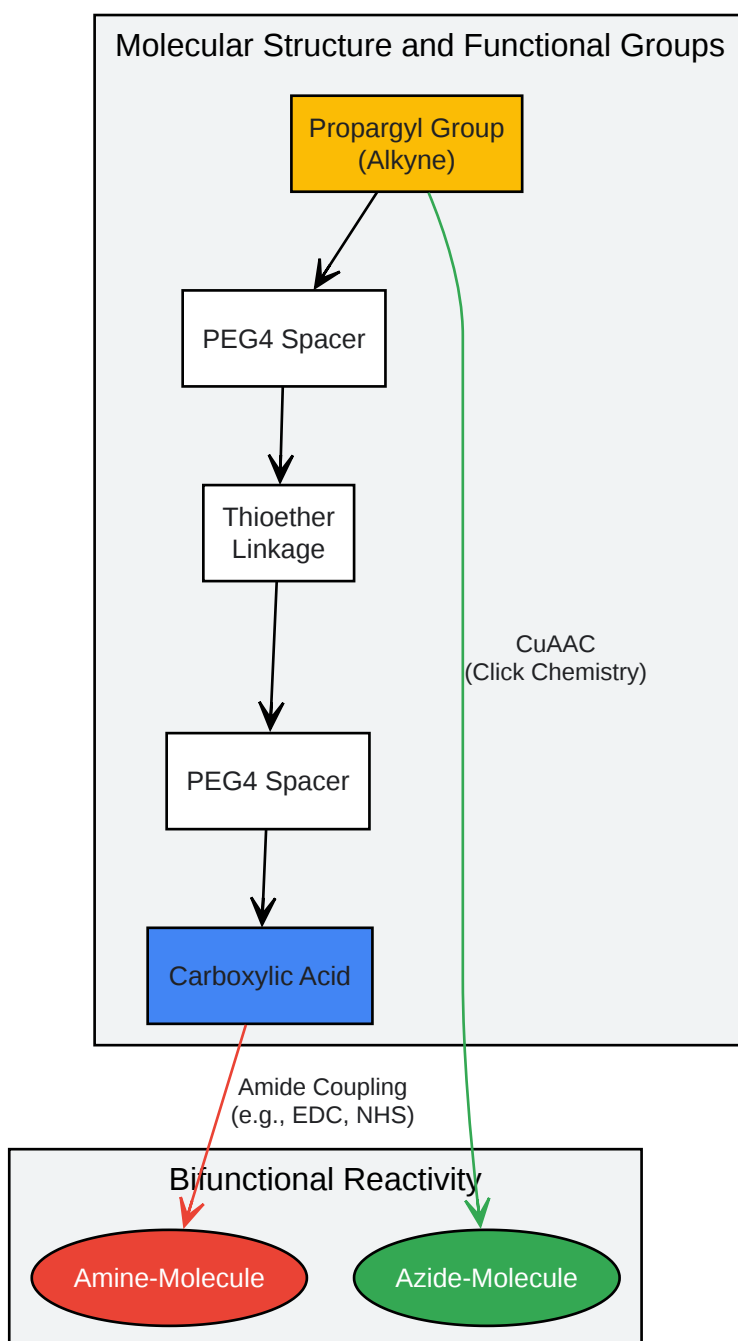
- **Propargyl-PEG4-S-PEG4-acid** (or its amine-conjugated derivative)
- Azide-containing molecule
- Copper(II) sulfate (CuSO<sub>4</sub>)
- Reducing agent (e.g., sodium ascorbate)
- Ligand (e.g., TBTA)
- Solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol)
- Purification system (e.g., HPLC)

#### Procedure:

- Reaction Setup:
  - Dissolve the propargyl-containing molecule and the azide-containing molecule in the chosen solvent system.
  - Prepare a stock solution of CuSO<sub>4</sub> and sodium ascorbate.
- Initiation of Click Reaction:
  - Add the CuSO<sub>4</sub> solution to the reaction mixture, followed by the sodium ascorbate solution. The use of a ligand like TBTA is recommended to stabilize the Cu(I) oxidation state and improve reaction efficiency.
  - Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.
- Purification and Analysis:
  - Purify the resulting triazole-linked conjugate using chromatography.
  - Analyze the final product by MS and NMR to confirm the formation of the desired product.

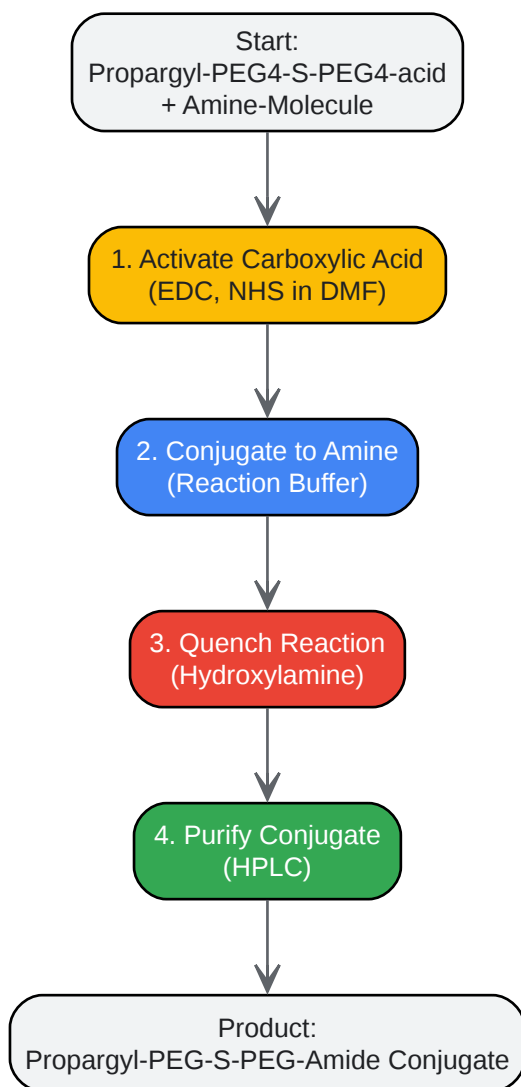
## Visualized Workflows and Relationships

The following diagrams illustrate the key functionalities and experimental workflows associated with **Propargyl-PEG4-S-PEG4-acid**.



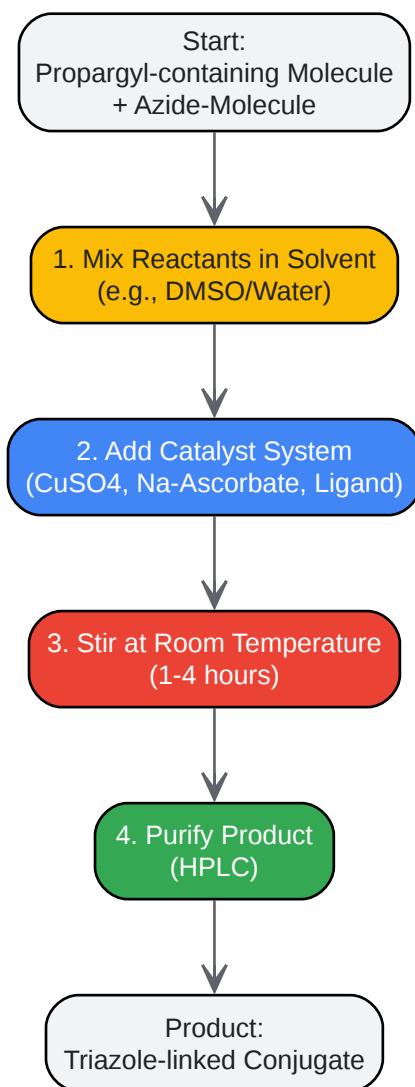
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Functional relationship of **Propargyl-PEG4-S-PEG4-acid**.



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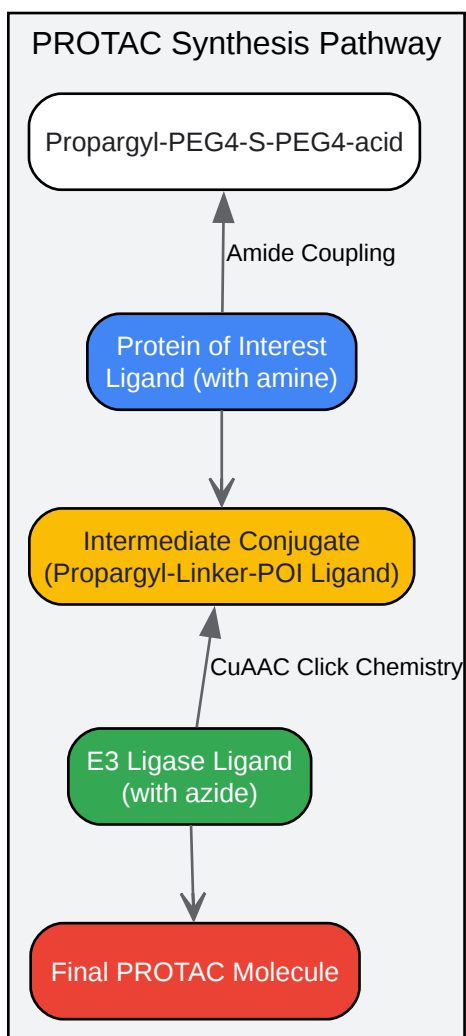
Workflow for amide bond formation.



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Workflow for CuAAC (Click Chemistry) reaction.





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Logical pathway for PROTAC synthesis.

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